4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
4-chloro-2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S2/c16-12-3-1-4-13-14(12)17-15(22-13)18-7-2-8-19(10-9-18)23(20,21)11-5-6-11/h1,3-4,11H,2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZCYRMXWKPMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Benzothiazole Functionalization
The chlorine atom at position 4 of the benzothiazole ring is electronically deactivated due to the electron-withdrawing thiazole nitrogen, making position 2 more susceptible to nucleophilic attack. This regioselectivity is critical to avoid side products, such as disubstituted derivatives.
Stability of Cyclopropanesulfonyl Chloride
Cyclopropanesulfonyl chloride is moisture-sensitive and prone to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves) and in situ generation via oxidation of cyclopropanethiol are recommended to maintain reagent integrity.
Diazepane Ring Conformational Flexibility
The seven-membered diazepane ring exhibits chair-like and boat-like conformations, influencing the sulfonylation efficiency. Steric hindrance from the cyclopropane group necessitates excess sulfonyl chloride (1.2–1.5 equiv) to drive the reaction to completion.
Comparative Evaluation of Synthetic Routes
| Parameter | Route A (Stepwise) | Route B (Convergent) |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 45% | 55% |
| Key Advantage | Easier intermediate purification | Reduced side reactions |
| Disadvantage | Longer reaction times | Higher catalyst loading required |
Route A : Sequential synthesis of benzothiazole, diazepane sulfonamide, and coupling.
Route B : Parallel synthesis of intermediates followed by final coupling.
Analytical Characterization of the Final Product
Structural Confirmation :
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¹H NMR : Aromatic protons of the benzothiazole ring appear as doublets at δ 7.2–7.8 ppm, while diazepane protons resonate as multiplets at δ 2.5–3.5 ppm.
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¹³C NMR : The cyclopropane carbon adjacent to sulfur appears at δ 25–28 ppm, confirming sulfonylation.
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HPLC Purity : >98% using a C18 column (acetonitrile/water gradient).
Thermal Stability :
-
Melting Point : 168–170°C (decomposition observed above 200°C).
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TGA Analysis : 5% weight loss at 150°C, indicating suitability for long-term storage at room temperature.
Scalability and Industrial Considerations
Process Optimization :
-
Continuous Flow Synthesis : Microreactors enable precise control over exothermic sulfonylation and coupling steps, improving yield reproducibility.
-
Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising reaction efficiency.
Cost Analysis :
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzothiazole core and the diazepane ring can undergo oxidation and reduction reactions, respectively.
Sulfonylation and Desulfonylation: The cyclopropanesulfonyl group can be introduced or removed under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Sulfonylation: Cyclopropanesulfonyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group with an amine would yield an amino-substituted benzothiazole derivative.
Scientific Research Applications
4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of benzothiazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with aromatic residues in the active site of enzymes, while the diazepane ring can form hydrogen bonds with polar residues. The cyclopropanesulfonyl group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogs and Key Features
The table below highlights structural and molecular differences between the target compound and related derivatives:
*Calculated based on structural analysis.
Pharmacological Implications
- Anticonvulsant Potential: highlights benzothiazole sulfonamides with neuroactive properties, suggesting the target compound’s diazepane-sulfonyl hybrid could target similar pathways (e.g., GABA receptors or sodium channels) .
- Flexibility vs.
Biological Activity
The compound 4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole (CAS Number: 2741928-53-8) is a synthetic heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H18ClN3O2S
- Molecular Weight : 335.83 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Weight | 335.83 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Log P | Not available |
Research indicates that the compound exhibits significant anti-inflammatory properties. It acts primarily as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which play a crucial role in regulating inflammation and immune responses. By inhibiting PDE4, the compound helps to increase intracellular levels of cyclic AMP (cAMP), leading to reduced inflammatory mediator release.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings suggest its potential utility in treating inflammatory diseases such as rheumatoid arthritis and psoriasis.
In Vivo Studies
Animal studies have shown that administration of the compound significantly decreases inflammation in models of acute and chronic inflammation. Doses up to 100 mg/kg were well tolerated without observable adverse effects, indicating a favorable safety profile .
Case Studies
A notable case study involved the use of this compound in a murine model of asthma. The results indicated a marked reduction in airway hyperresponsiveness and eosinophilic infiltration into lung tissue following treatment with the compound, supporting its potential as a therapeutic agent for asthma management .
Toxicity and Safety Profile
Toxicological evaluations reveal that the compound has a low toxicity profile. No significant adverse effects were reported at therapeutic doses. However, further studies are warranted to fully understand its safety in long-term use and potential interactions with other pharmaceuticals .
Research Implications
The promising anti-inflammatory properties of this compound open avenues for further research into its application in various inflammatory conditions. Future studies should focus on:
- Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its biological effects.
- Clinical Trials : Conducting phase I/II clinical trials to assess efficacy and safety in human subjects.
- Formulation Development : Exploring different drug delivery systems to enhance bioavailability and therapeutic outcomes.
Potential Applications
Beyond its anti-inflammatory properties, the unique chemical structure may allow for applications in other fields such as:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole, and how can purity be validated?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclopropanesulfonyl chloride and a 1,4-diazepane intermediate. Key steps include nucleophilic substitution at the benzothiazole core and sulfonylation of the diazepane ring. For purity validation:
- Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess chromatographic purity (>95%).
- Confirm structural integrity via -NMR (e.g., δ 3.2–3.8 ppm for diazepane protons) and HRMS (calculated [M+H]: 424.0521) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and stability?
- Methodology :
- FTIR : Identify sulfonyl group vibrations (S=O stretching at 1150–1300 cm) and benzothiazole C=N/C-S bonds (1600–1650 cm) .
- X-ray crystallography : Resolve conformational details of the diazepane ring and cyclopropane geometry (e.g., chair vs. boat conformations) .
- Stability studies : Conduct accelerated degradation tests under acidic/alkaline conditions (pH 1–13) monitored via UV-Vis spectroscopy (λmax = 280 nm) .
Q. How is the compound screened for preliminary biological activity in vitro?
- Methodology :
- Antimicrobial assays : Use broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv (concentration range: 0.1–100 µM) .
- Cytotoxicity : Test on HEK-293 cells via MTT assay (IC calculation) with cisplatin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodology :
-
Modify substituents : Compare derivatives with varying sulfonyl groups (e.g., cyclopropane vs. phenylsulfonyl) and diazepane ring sizes (e.g., 6- vs. 7-membered).
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Key findings : Cyclopropanesulfonyl enhances metabolic stability compared to bulkier aryl sulfonates (see Table 1) .
Table 1: SAR of Sulfonyl-Modified Derivatives
Substituent LogP MIC (µM, M. tuberculosis) Metabolic Half-life (h) Cyclopropanesulfonyl 2.1 1.8 12.3 Phenylsulfonyl 3.4 5.2 6.7 Trifluoromethylsulfonyl 2.9 3.5 9.1
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Assay standardization : Re-evaluate conflicting data using uniform protocols (e.g., same bacterial strain, culture media).
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
- Computational validation : Perform molecular docking (e.g., with M. tuberculosis enoyl-ACP reductase) to identify binding affinity discrepancies .
Q. How can target identification be systematically approached for this compound?
- Methodology :
- Proteomic profiling : Use affinity chromatography with immobilized compound to capture interacting proteins from bacterial lysates .
- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance in Mycobacterium spp., pinpointing potential targets .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?
- Methodology :
- Oral bioavailability : Administer 10 mg/kg in rodent models; measure plasma concentrations via LC-MS/MS over 24 h .
- Tissue distribution : Quantify compound levels in lungs (for tuberculosis models) and liver using homogenized tissue extracts .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show selective activity?
- Resolution :
- Cell line variability : HEK-293 (kidney) vs. A549 (lung) cells may differ in efflux pump expression (e.g., P-gp), altering compound retention .
- Metabolite interference : Cyclopropane sulfone metabolites (e.g., sulfonic acid derivatives) may accumulate in hepatic cells, increasing toxicity .
Key Challenges and Future Directions
- Synthetic scalability : Optimize diazepane sulfonylation using flow chemistry to reduce reaction times (<2 h vs. traditional 18 h) .
- Mechanistic clarity : Use cryo-EM to visualize compound interactions with bacterial membrane proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
